1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea is an organosulfur compound that belongs to the thiourea family. Thiourea derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, and medicine
Preparation Methods
The synthesis of 1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea typically involves the reaction of cyclohexanecarbonyl chloride with oxolan-2-ylmethylamine, followed by the addition of thiourea. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as triethylamine, to facilitate the reaction. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or amines, depending on the reducing agent used, such as lithium aluminum hydride or sodium borohydride.
Substitution: The thiourea moiety can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of substituted thioureas or isothioureas.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea involves its interaction with various molecular targets and pathways. The thiourea moiety can form hydrogen bonds with biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s ability to chelate metal ions also contributes to its biological activities, as it can interfere with metal-dependent enzymes and pathways .
Comparison with Similar Compounds
1-cyclohexanecarbonyl-3-[(oxolan-2-yl)methyl]thiourea can be compared with other thiourea derivatives, such as:
1-(acyl/aroyl)-3-(substituted)thioureas: These compounds share similar structural features and exhibit comparable biological activities, including antibacterial, anticancer, and antioxidant properties.
N-alkylthioureas: These compounds differ in the substitution pattern on the nitrogen atom but also show diverse biological activities and applications in various fields.
Properties
IUPAC Name |
N-(oxolan-2-ylmethylcarbamothioyl)cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h10-11H,1-9H2,(H2,14,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDKVPMEFVDXHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC(=S)NCC2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.